2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid
Description
2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid is a branched-chain carboxylic acid featuring a substituted thiophene ring. This structure is relevant in agrochemical and pharmaceutical contexts, as evidenced by its presence in residue tolerance assessments for animal-derived commodities .
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-methyl-2-(3-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6-4-5-12-7(6)9(2,3)8(10)11/h4-5H,1-3H3,(H,10,11) |
InChI Key |
OQSSYLZUJIBDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and 2-bromo-2-methylpropanoic acid.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like tetrahydrofuran (THF) is used, and the reaction is typically performed under an inert atmosphere of nitrogen or argon.
Catalysts and Reagents: A strong base such as sodium hydride (NaH) is used to deprotonate the 3-methylthiophene, followed by the addition of 2-bromo-2-methylpropanoic acid to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, where electrophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
Pharmaceutical Applications
1. Antihistamine Activity
Research indicates that derivatives of propanoic acid compounds, including those similar to 2-methyl-2-(3-methylthiophen-2-yl)propanoic acid, exhibit significant antihistamine activity. These compounds are selective for H1 receptors, making them suitable for treating allergic conditions without affecting other receptors, which is beneficial for patients on multiple medications .
Case Study : A patent details a process for synthesizing derivatives of propanoic acids with enhanced antihistamine properties, demonstrating their effectiveness in clinical settings for managing allergic responses .
Neuropharmacological Applications
2. Neuropathic Pain Management
The compound's structural similarities to other bioactive molecules suggest potential applications in managing neuropathic pain. Compounds with analogous structures have shown promise as inhibitors of GABA transporters, which play a crucial role in pain modulation .
Case Study : In vivo studies have demonstrated that certain derivatives can reduce pain responses in rodent models of neuropathic pain without inducing motor deficits, indicating a favorable therapeutic profile .
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
2-Methyl-2-(m-tolyloxy)propanoic Acid
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- Boiling Point : 312.4°C at 760 mmHg
- Density : 1.116 g/cm³
- Key Feature : Contains a methoxy-substituted phenyl group instead of a thiophene ring. The absence of sulfur alters electronic properties and solubility compared to the thiophene-containing analog. This compound is used in organic synthesis, with hydrophobic interactions dominating its solid-state packing .
2-Methyl-2-(phenylthio)propanoic Acid
- Molecular Formula : C₁₀H₁₂O₂S
- Molecular Weight : 196.27 g/mol
- Melting Point : 65–66°C
- Boiling Point : 125–127°C at 0.2 mmHg
- Key Feature: A sulfur atom directly bonded to the phenyl group enhances acidity (pKa ~3–4) compared to oxygen-containing analogs. This compound serves as an industrial intermediate for organosulfur chemistry .
2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic Acid
- Molecular Formula: C₈H₈F₃NO₂S
- Molecular Weight : 239.22 g/mol
- Key Feature: Incorporates a trifluoromethyl group on the thiophene ring, significantly increasing electronegativity and metabolic stability.
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid | C₉H₁₂O₂S | 200.26* | N/A | Thiophene, carboxylic acid |
| 2-Methyl-2-(m-tolyloxy)propanoic acid | C₁₁H₁₄O₃ | 194.23 | 312.4 | Phenyl ether, carboxylic acid |
| 2-Methyl-2-(phenylthio)propanoic acid | C₁₀H₁₂O₂S | 196.27 | 125–127 | Phenyl thioether, carboxylic acid |
| 2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid | C₈H₈F₃NO₂S | 239.22 | N/A | Trifluoromethyl, thiophene, amino acid |
*Calculated based on molecular formula.
Biological Activity
2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a propanoic acid backbone with a methyl group and a thiophene ring, which are crucial for its biological interactions.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), leading to reduced inflammation.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation, particularly in leukemia and ovarian cancer cell lines .
- Antiviral Activity : Some related compounds have shown weak inhibition of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase activity, indicating potential antiviral properties .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:
- Cancer Cell Growth Inhibition : The compound demonstrated significant growth inhibition in HL-60 leukemia cells (66.37% inhibition at 10 μM) and OVCAR-4 ovarian cancer cells (77.34% inhibition at the same concentration) .
| Cell Line | Inhibition (%) | Concentration (μM) |
|---|---|---|
| HL-60 | 66.37 | 10 |
| OVCAR-4 | 77.34 | 10 |
Toxicity Studies
Toxicity assessments have revealed that while the compound exhibits promising biological activity, it also has potential adverse effects:
- Liver Toxicity : In long-term studies, increased liver weight and signs of hepatocellular hypertrophy were observed in animal models at certain dosage levels .
Case Studies
-
Study on Anticancer Activity :
A study synthesized several derivatives of flurbiprofen, a well-known NSAID, including those related to this compound. These derivatives were tested for their anticancer properties, showing varying degrees of efficacy against different cancer cell lines . -
Toxicological Evaluation :
In a chronic toxicity study involving rats, the NOAEL (No Observed Adverse Effect Level) was determined to be 7 mg/kg bw/day based on liver weight increases and associated histopathological changes . This highlights the need for careful monitoring when considering therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
